Welcome to the BenchChem Online Store!
molecular formula C18H18N2 B8519138 4-(8-Azabicyclo[3.2.1]oct-8-yl)naphthalene-1-carbonitrile CAS No. 870889-35-3

4-(8-Azabicyclo[3.2.1]oct-8-yl)naphthalene-1-carbonitrile

Cat. No. B8519138
M. Wt: 262.3 g/mol
InChI Key: XPRKBAZJWZDANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07268232B2

Procedure details

Alternatively, the title compound was also obtained using the following procedure: 8-Azabicyclo[3,2,1]octane (20 mg, 0.18 mmol), 1-cyano-4-fluoronaphthalene (46 mg, 0.27 mmol) and pyridine (0.5 mL) were heated overnight at 100° C., concentrated in vacuo and the residue purified by preparative TLC (dichloromethane, 3× eluted) to afford the title compound (1.8 mg, 4.0%) as a yellow oil.
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
4%

Identifiers

REACTION_CXSMILES
[CH:1]12[NH:8][CH:5]([CH2:6][CH2:7]1)[CH2:4][CH2:3][CH2:2]2.[C:9]([C:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:14](F)=[CH:13][CH:12]=1)#[N:10]>N1C=CC=CC=1>[CH:5]12[N:8]([C:14]3[C:15]4[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=4)[C:11]([C:9]#[N:10])=[CH:12][CH:13]=3)[CH:1]([CH2:7][CH2:6]1)[CH2:2][CH2:3][CH2:4]2

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
C12CCCC(CC1)N2
Name
Quantity
46 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C2=CC=CC=C12)F
Name
Quantity
0.5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by preparative TLC (dichloromethane, 3× eluted)

Outcomes

Product
Name
Type
product
Smiles
C12CCCC(CC1)N2C2=CC=C(C1=CC=CC=C21)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 mg
YIELD: PERCENTYIELD 4%
YIELD: CALCULATEDPERCENTYIELD 3.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.